Ethyl 2-(hydrazino)isonicotinate
Description
Contextualization within Hydrazine (B178648) and Isonicotinic Acid Derivatives Chemistry
Ethyl 2-(hydrazino)isonicotinate belongs to the class of hydrazine derivatives, which are widely recognized for their utility in organic synthesis. Hydrazines and their progeny, such as hydrazones, are crucial intermediates in the construction of nitrogen-containing compounds due to the reactive N-N single bond. nih.gov The chemistry of hydrazine derivatives is rich and varied, encompassing reactions like condensation with carbonyl compounds to form hydrazones and subsequent cyclization to yield a plethora of heterocyclic systems. nih.gov
The isonicotinic acid moiety of the molecule is also of great significance. Isonicotinic acid hydrazide, commonly known as isoniazid (B1672263), is a cornerstone drug in the treatment of tuberculosis. nih.govresearchgate.net This has spurred extensive research into derivatives of isonicotinic acid, with the aim of discovering new therapeutic agents. nih.govresearchgate.net The combination of the hydrazine group and the isonicotinic acid framework in this compound positions it as a promising scaffold for the development of novel bioactive molecules, building upon the established importance of both parent structures.
Significance as a Versatile Synthetic Intermediate for Nitrogen-Containing Heterocycles
The true value of this compound lies in its role as a versatile synthetic intermediate. The presence of the nucleophilic hydrazine group, along with the ester functionality, allows for a variety of chemical transformations. It is a key building block for constructing nitrogen-containing heterocycles, which are ubiquitous in natural products, pharmaceuticals, and agrochemicals. researchgate.netmdpi.com
The typical synthetic route involving this compound starts with the condensation of the hydrazine moiety with a suitable carbonyl compound (an aldehyde or ketone) to form a hydrazone. This hydrazone intermediate can then undergo intramolecular or intermolecular cyclization reactions to afford a diverse range of heterocyclic rings. nih.govthieme-connect.de These reactions, often referred to as cyclocondensation reactions, are fundamental in heterocyclic chemistry. nih.govbeilstein-journals.org For instance, reactions with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, while reactions with other appropriate precursors can yield triazoles, pyridazines, and other fused heterocyclic systems. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgyoutube.com
Below is a table summarizing some of the key heterocyclic systems that can be synthesized from isonicotinic acid hydrazide, a close analog of this compound, illustrating the synthetic potential of this class of compounds.
| Precursor | Reagent(s) | Resulting Heterocycle | Reference(s) |
| Isonicotinic acid hydrazide | Carbon disulfide, Hydrazine hydrate (B1144303) | 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | nih.gov |
| Isonicotinic acid hydrazide | Carbon disulfide | 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol | nih.gov |
| Hydrazine hydrate | Aryl aldehydes, Malononitrile, β-Keto ester | Pyrano[2,3-c]pyrazole derivatives | researchgate.netrsc.org |
| Hydrazine hydrate | 1,4-Diketones or 4-Ketoacids | Pyridazine derivatives | wikipedia.org |
Overview of Research Trajectories for Similar Pyridine-Hydrazino Carboxylate Structures
Research into compounds structurally similar to this compound provides insight into the potential applications and synthetic pathways that could be explored. A significant area of focus is the synthesis and biological evaluation of novel heterocyclic derivatives. For example, studies on ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have demonstrated a viable synthetic strategy involving the cyclization of thiosemicarbazones with ethyl bromopyruvate. The resulting compounds have been investigated for their antioxidant and antimicrobial properties. nih.gov
Another research trajectory involves the modification of the amide or ester functionality in pyridine-based hydrazides and hydrazones to explore structure-activity relationships (SAR). In one study, replacement of the amide group in [6-(3-pyridyl)pyridazin-3-yl]amides with hydrazines, hydrazones, or hydrazides led to the discovery of potent aphicidal agents. nih.gov This highlights the potential for fine-tuning the biological activity of pyridine-hydrazino carboxylate structures through systematic chemical modification.
Furthermore, the development of efficient and environmentally friendly synthetic methodologies is a continuous effort. Multicomponent reactions, often catalyzed by novel or green catalysts, are being employed for the one-pot synthesis of complex heterocyclic systems like pyrano[2,3-c]pyrazoles from hydrazine derivatives. nih.govnih.gov These approaches offer advantages in terms of reaction time, yield, and ease of purification.
The investigation into the synthesis of fused heterocyclic systems containing a pyridine (B92270) ring is also a prominent research area. For instance, pyrazolo[1,5-a]pyridines, which are structural analogs, are synthesized and evaluated for their diverse biological activities. The research trajectories for pyridine-hydrazino carboxylate structures and their analogs are thus centered on the discovery of new bioactive agents, the optimization of their biological activity through structural modification, and the development of sustainable synthetic methods.
The table below presents examples of bioactive compounds derived from pyridine and hydrazine precursors, indicating the therapeutic potential of this class of molecules.
| Compound Class | Biological Activity | Reference(s) |
| Pyridine-2-carboxaldehyde thiosemicarbazone derivatives | Antitumor | acs.org |
| [6-(3-pyridyl)pyridazin-3-yl]amides and hydrazides | Aphicidal | nih.gov |
| 1,2,4-Triazole (B32235) derivatives from isonicotinic acid hydrazide | Antimicrobial | nih.govresearchgate.net |
| Hydrazide-hydrazone derivatives | Antitumor | nih.gov |
| Pyrazoloquinazoline derivatives | Anti-inflammatory, Antiviral, Antitumor | cu.edu.eg |
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 2-hydrazinylpyridine-4-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)6-3-4-10-7(5-6)11-9/h3-5H,2,9H2,1H3,(H,10,11) |
InChI Key |
NPGAPKHXPMUJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)NN |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation Techniques for Ethyl 2 Hydrazino Isonicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
¹H NMR spectroscopy for ethyl 2-(hydrazino)isonicotinate reveals distinct signals corresponding to the different types of protons present in the molecule: the ethyl ester protons, the hydrazine (B178648) protons, and the protons of the pyridine (B92270) ring. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons and provides information about adjacent atoms. libretexts.org
The ethyl group gives rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The methylene protons are deshielded by the adjacent oxygen atom, causing them to appear at a lower field (higher ppm value) compared to the methyl protons. The splitting pattern follows the n+1 rule, where 'n' is the number of neighboring equivalent protons. libretexts.org Thus, the -CH2- signal is split into a quartet by the three neighboring -CH3 protons, and the -CH3- signal is split into a triplet by the two neighboring -CH2- protons.
The protons on the pyridine ring appear in the aromatic region of the spectrum, typically at lower fields due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the two substituents.
The protons of the hydrazine group (-NH-NH2) often appear as broad signals and their chemical shifts can be variable, often influenced by solvent, concentration, and temperature. These protons are also exchangeable with deuterium, a characteristic that can be confirmed by a D2O exchange experiment.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Pyridine-H | 7.50 - 8.50 | Multiplet | - |
| -NH- | Variable | Broad Singlet | - |
| -NH2 | Variable | Broad Singlet | - |
| -O-CH2-CH3 | ~4.30 | Quartet | ~7.1 |
| -O-CH2-CH3 | ~1.35 | Triplet | ~7.1 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation.
The carbonyl carbon (C=O) of the ester group is typically the most deshielded and appears at the lowest field, often in the range of 160-170 ppm. The carbons of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the position of the nitrogen atom and substituents. The carbons of the ethyl group appear at a much higher field, with the methylene carbon (-CH2-) being deshielded by the adjacent oxygen relative to the terminal methyl carbon (-CH3).
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |
| C=O (Ester) | 160 - 170 |
| C (Pyridine Ring) | 110 - 160 |
| -O-CH2- | 60 - 70 |
| -CH3 | 10 - 20 |
Note: These are predicted ranges. Actual values may differ based on experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
While 1D NMR spectra identify the types of protons and carbons, 2D NMR experiments reveal the connectivity between them, which is essential for unambiguous structural assignment. slideshare.net
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity. It would also reveal the coupling relationships between the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link the proton signals of the ethyl group and the pyridine ring to their corresponding carbon signals in the ¹³C NMR spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.edu HMBC is particularly powerful for piecing together the molecular structure. For instance, it would show a correlation from the methylene protons of the ethyl group to the carbonyl carbon of the ester, and also to the adjacent carbon on the pyridine ring, confirming the placement of the ethyl ester group. Correlations from the pyridine protons to other ring carbons would help to confirm the substitution pattern. youtube.com
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.
The most prominent features in the IR spectrum include:
N-H Stretching : The hydrazine moiety gives rise to characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. Primary amines (-NH2) often show two bands in this region (one for symmetric and one for asymmetric stretching), while secondary amines (-NH-) show a single band. openstax.org
C=O Stretching : A strong, sharp absorption band corresponding to the stretching of the ester carbonyl group is expected in the range of 1700-1730 cm⁻¹. masterorganicchemistry.com
C=N and C=C Stretching : The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridine ring typically appear in the 1450-1650 cm⁻¹ region. libretexts.org
C-O Stretching : The C-O single bond stretch of the ester group usually results in a strong band in the 1100-1300 cm⁻¹ range. libretexts.org
C-H Stretching : C-H stretching vibrations from the aromatic ring and the aliphatic ethyl group occur just below and just above 3000 cm⁻¹, respectively. masterorganicchemistry.com
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Hydrazine (-NH, -NH2) | N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |
| Ester (C=O) | C=O Stretch | 1700 - 1730 | Strong, Sharp |
| Pyridine Ring | C=N, C=C Stretch | 1450 - 1650 | Medium-Variable |
| Ester (C-O) | C-O Stretch | 1100 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, LC-MS)
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
The molecular ion of this compound has a nominal mass of 181 g/mol . This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is often predictable and serves as a fingerprint for the molecule. libretexts.org
Common fragmentation pathways for this compound would likely include:
Loss of the ethoxy group (-OCH2CH3) : A fragmentation resulting in an ion at m/z 136.
Loss of the entire ethyl ester functionality : Cleavage could lead to a fragment corresponding to the hydrazinopyridine cation.
Cleavage of the N-N bond : Fragmentation of the hydrazine group is also a possible pathway.
Liquid chromatography-mass spectrometry (LC-MS) is often used for non-volatile or thermally sensitive compounds. In LC-MS, with techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed, which for this compound would be at m/z 182. nih.gov
Table 4: Expected Mass Spectrometry Fragments for this compound
| Ion | m/z (Nominal) | Description |
| [M+H]⁺ | 182 | Protonated Molecule (ESI) |
| [M]⁺• | 181 | Molecular Ion (EI) |
| [M - •OCH2CH3]⁺ | 136 | Loss of ethoxy radical |
| [M - CH2CH3]⁺ | 152 | Loss of ethyl radical |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated systems within the molecule.
This compound, containing a substituted pyridine ring, is expected to exhibit absorptions in the UV region due to π → π* and n → π* electronic transitions. mdpi.com The pyridine ring itself has characteristic absorptions, which will be shifted by the presence of the electron-donating hydrazine group and the electron-withdrawing ethyl ester group. The exact λmax values and molar absorptivities (ε) can be influenced by the solvent used for the analysis. researchgate.net These spectra are useful for quantitative analysis and for providing confirmatory evidence of the aromatic system.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. This method determines the percentage composition of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula, C₈H₁₁N₃O₂.
A close correlation between the found and calculated values provides strong evidence for the purity and correct composition of the synthesized this compound.
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 53.03 | Data not available in search results |
| Hydrogen (H) | 6.12 | Data not available in search results |
| Nitrogen (N) | 23.19 | Data not available in search results |
| Oxygen (O) | 17.66 | Data not available in search results |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique provides a detailed three-dimensional map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining single crystals of sufficient quality is a prerequisite for successful X-ray diffraction analysis.
The crystallographic data would include the crystal system, space group, and unit cell dimensions. The refinement of the crystal structure would yield key parameters that describe the molecular geometry and the packing of molecules in the crystal lattice.
Table 2: Crystallographic Data and Structure Refinement for this compound
| Parameter | Value |
| Crystal system | Data not available in search results |
| Space group | Data not available in search results |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | Data not available in search results |
| β (°) | Data not available in search results |
| γ (°) | Data not available in search results |
| Volume (ų) | Data not available in search results |
| Z | Data not available in search results |
| Density (calculated) (g/cm³) | Data not available in search results |
| R-factor | Data not available in search results |
| wR-factor | Data not available in search results |
The elucidation of the crystal structure would provide invaluable insights into the conformation of the ethyl ester and hydrazino groups, as well as the nature of hydrogen bonding and other non-covalent interactions that govern the supramolecular assembly.
Reactivity and Transformation Chemistry of Ethyl 2 Hydrazino Isonicotinate
Condensation Reactions of the Hydrazino Group with Carbonyl Compounds
The hydrazino group (–NHNH2) of ethyl 2-(hydrazino)isonicotinate is a potent nucleophile, readily reacting with electrophilic carbonyl carbons of aldehydes and ketones. wikipedia.orgresearchgate.net This reactivity is the foundation for the formation of hydrazone derivatives, which are pivotal intermediates in organic synthesis. nih.gov
The condensation reaction between this compound and various aldehydes and ketones leads to the formation of ethyl 2-(2-alkylidenehydrazino)isonicotinates, commonly known as hydrazones. wikipedia.orgresearchgate.net This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetone. nih.gov The general structure of these products involves the replacement of the carbonyl oxygen with a C=N-NH- moiety. wikipedia.org
The versatility of this reaction is demonstrated by the wide range of aldehydes and ketones that can be employed. For instance, reactions with substituted benzaldehydes, salicylaldehydes, and other aromatic or aliphatic aldehydes have been reported to yield the corresponding hydrazone derivatives. nih.gov
Table 1: Examples of Hydrazone Derivatives from this compound
| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative |
|---|---|
| Benzaldehyde | Ethyl 2-(2-benzylidenehydrazino)isonicotinate |
| Salicylaldehyde (B1680747) | Ethyl 2-(2-(2-hydroxybenzylidene)hydrazino)isonicotinate |
This table is illustrative and provides a general representation of the types of hydrazones that can be formed.
The formation of hydrazones is a reversible, acid-catalyzed process that can be mechanistically divided into two main stages: addition and elimination. eopcw.com The reaction begins with the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon. nih.gov This is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. eopcw.com This initial addition forms an unstable tetrahedral intermediate called a carbinolamine. eopcw.com
Substituents on both the aldehyde/ketone and the this compound moiety can influence the reactivity and stereochemistry of the resulting hydrazone. Electron-withdrawing groups on the carbonyl reactant generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates. nih.gov Conversely, bulky substituents on either reactant can sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing down the reaction. nih.gov
The C=N double bond of the hydrazone can exist as E and Z stereoisomers. The isolation of a particular isomer can be influenced by the reaction conditions and the nature of the substituents. rsc.org For hydrazones derived from 2-acylpyridines, it has been observed that when the acyl substituent is small (e.g., H or Me), the E-isomer is predominantly formed. rsc.org However, with a bulkier substituent like a phenyl group, significant amounts of the Z-isomer, stabilized by an intramolecular hydrogen bond, can also be isolated. rsc.org The interconversion between these isomers is also possible.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The hydrazone derivatives of this compound serve as valuable precursors for the synthesis of various fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of stable five- and six-membered rings.
One of the most significant applications of hydrazines in heterocyclic synthesis is the formation of pyrazole (B372694) rings. The reaction of this compound with β-dicarbonyl compounds, such as ethyl acetoacetate, is a classic method for constructing substituted pyrazoles. mdpi.com This cyclocondensation reaction involves the reaction of the hydrazine with the two carbonyl groups of the β-dicarbonyl compound, leading to the formation of a five-membered pyrazole ring fused to or substituted with the isonicotinate (B8489971) moiety. mdpi.com
The reaction can proceed through the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the β-dicarbonyl compound.
This compound and its derivatives are also key starting materials for the synthesis of 1,2,4-triazole (B32235) rings. nih.govresearchgate.net These three-nitrogen heterocyclic systems can be formed through various synthetic routes. For example, the reaction of the corresponding hydrazide with carbon disulfide in a basic medium can lead to an oxadiazole-thiol, which upon treatment with hydrazine hydrate (B1144303), cyclizes to form a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. nih.govresearchgate.net
Another approach involves the oxidative cyclization of hydrazones. rsc.org For aldehyde-derived hydrazones (where R=H), oxidation can lead to a nitrilimine intermediate, which can then undergo a 5-endo-dig cyclization to form a fused 1,2,4-triazolo system. rsc.org Furthermore, reactions with compounds like formamide (B127407) under microwave irradiation can provide a direct route to substituted 1,2,4-triazoles. organic-chemistry.org These triazole derivatives are of significant interest due to their diverse applications.
Pyrimidine (B1678525) Ring System Derivatization
The synthesis of pyrimidine derivatives is a significant area of research due to their wide range of pharmacological activities. nih.govuobaghdad.edu.iq this compound serves as a key building block for the construction of various pyrimidine-fused heterocyclic systems. One common strategy involves the reaction of the hydrazino group with β-dicarbonyl compounds or their equivalents, leading to the formation of a pyrimidine ring.
For instance, the reaction of 6-aryl-5-cyano-4-pyrimidinon-2-thione derivatives with ethyl iodide yields the corresponding 2-S-ethylpyrimidin-4-one derivatives. These intermediates, upon reaction with hydrazine hydrate, produce sulfur-free 2-hydrazinopyrimidin-4-one derivatives, which are versatile precursors for further heterocyclic synthesis. nih.gov
Another approach involves the multi-component reaction of aldehydes, ethyl acetoacetate, and 5-aminotetrazole, which can be conceptually extended to use hydrazino-pyridines for the synthesis of tetrazolopyrimidines. researchgate.net The Biginelli reaction, a well-known method for pyrimidine synthesis, can also be adapted for creating complex pyrimidine derivatives. researchgate.net
The following table summarizes representative examples of pyrimidine derivatization from related starting materials, illustrating the potential pathways for this compound.
| Starting Material | Reagents | Product | Reference |
| Chalcone | Guanidine hydrochloride, NaOH | 4,6-disubstituted-pyrimidin-2-amine | nih.gov |
| Thiophene-2-carboxaldehyde, Urea, Ethyl cyanoacetate | K2CO3 | Fused Pyrimidine | uobaghdad.edu.iq |
| 6-Aryl-5-cyano-4-pyrimidinon-2-thione | 1. Ethyl iodide 2. Hydrazine hydrate | 2-Hydrazinopyrimidin-4-one derivatives | nih.gov |
| 4-Morpholinobenzaldehyde, Ethyl acetoacetate, 5-Aminotetrazole | p-Toluenesulfonic acid | Dihydrotetrazolopyrimidine derivative | researchgate.net |
Synthesis of Other Fused Systems (e.g., Thiadiazoles, Imidazopyridines, Pyrano-pyridines)
The versatile reactivity of the hydrazino group in this compound allows for the synthesis of a variety of other fused heterocyclic systems beyond pyrimidines. These include thiadiazoles, imidazopyridines, and pyrano-pyridines.
Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from hydrazides through cyclization reactions. For example, reacting a hydrazide with carbon disulfide in the presence of a base can lead to the formation of a 1,3,4-oxadiazole-2-thione, which can be further converted to other derivatives. nih.gov Another common method involves the acid-catalyzed cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from the corresponding hydrazide. nih.govresearchgate.net
Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines can be achieved through multi-component reactions. For instance, a one-pot reaction involving a 2-aminopyridine (B139424) derivative (which can be conceptually derived from this compound), an acetophenone, and dimedone, catalyzed by molecular iodine under ultrasound irradiation, yields imidazo[1,2-a]pyridine (B132010) scaffolds. nih.gov Another synthetic route involves the reaction of (2-oxo-1(2H)-pyridyl)acetonitrile with ethyl formate, followed by cyclization. google.com
Pyrano-pyridines: Fused pyrano-pyridines can be synthesized through various cyclization strategies. While direct synthesis from this compound is not extensively documented, related structures can be formed through reactions involving activated methylene (B1212753) compounds and suitable cyclizing agents. google.com
The table below provides examples of synthetic routes to these fused systems from analogous starting materials.
| Fused System | Starting Material Analogue | Reagents | Product | Reference |
| 1,3,4-Thiadiazole | 2-(Pyridin-2-yl)acetohydrazide | Isothiocyanate, then H2SO4 | 1,3,4-Thiadiazole derivative | nih.gov |
| Imidazo[1,2-a]pyridine | 2-Aminopyridine derivative | Acetophenone, Dimedone, I2, Ultrasound | Imidazo[1,2-a]pyridine derivative | nih.gov |
| Pyrano-pyridine | Dehydroacetic acid | Nitrogen binucleophiles | Pyrimidine and pyrazole motifs | asianpubs.org |
Acylation and Sulfonylation of the Hydrazino Moiety
The hydrazino group of this compound is readily acylated and sulfonylated, providing a straightforward method for introducing a wide variety of substituents. These reactions typically proceed by nucleophilic attack of the nitrogen atom on the acyl or sulfonyl halide, or anhydride (B1165640).
Acylation: Acylation can be achieved using various acylating agents such as acid chlorides, anhydrides, and esters under appropriate conditions. For example, the reaction of a hydrazide with an aldehyde can lead to the formation of a hydrazone, which is a type of acylated derivative. mdpi.com The resulting acylhydrazones are often stable, crystalline solids and can serve as intermediates for further transformations.
Sulfonylation: Sulfonylation of the hydrazino group can be accomplished by reacting it with sulfonyl chlorides in the presence of a base to neutralize the liberated HCl. This reaction introduces a sulfonyl group, which can significantly alter the electronic and steric properties of the molecule.
These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.
| Reaction Type | Reagent Type | General Product Structure |
| Acylation | Acid chloride (R-COCl) | Ethyl 2-(2-acylhydrazino)isonicotinate |
| Acylation | Anhydride ((R-CO)2O) | Ethyl 2-(2-acylhydrazino)isonicotinate |
| Acylation | Aldehyde (R-CHO) | Ethyl 2-(2-alkylidenehydrazino)isonicotinate (Hydrazone) |
| Sulfonylation | Sulfonyl chloride (R-SO2Cl) | Ethyl 2-(2-sulfonylhydrazino)isonicotinate |
Investigation of Unexpected Reaction Pathways and C-X Bond Cleavages
In the course of synthetic studies involving hydrazino compounds, unexpected reaction pathways and bond cleavages can occur. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate was reported to yield salicylaldehyde azine and malonohydrazide, indicating a ring-opening of the chromene moiety and subsequent reactions, rather than the expected simple hydrazide formation. mdpi.comresearchgate.net Such unexpected outcomes highlight the complex reactivity of hydrazine and its derivatives.
Reactions of α,β-unsaturated esters with hydrazine hydrate have also been shown to lead to complex mixtures and unexpected products, with the reaction pathway being highly dependent on the reaction temperature. rsc.org These studies suggest that the reaction of this compound with certain electrophiles might also lead to unanticipated products through retro-Michael reactions or other rearrangements.
A notable example of an unexpected reaction is the formation of N2,N5-diphenyl-1,3,4-thiadiazole-2,5-dicarboxamide from 2-hydrazinyl-N-phenyl-2-thioxoacetamide under certain conditions, instead of the anticipated product. ekb.eg This underscores the potential for complex, multi-step transformations in the synthesis of heterocyclic systems from hydrazino precursors.
Exploration of Metal-Catalyzed Transformations and C-H Activation Strategies
The field of metal-catalyzed transformations, including C-H activation, offers powerful tools for the derivatization of heterocyclic compounds. While specific applications to this compound are not widely reported, the pyridine (B92270) ring is a well-established substrate for such reactions.
Metal-Catalyzed Cross-Coupling: The pyridine ring can undergo various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions typically require the pre-functionalization of the pyridine ring with a halide or triflate, but direct C-H activation is an increasingly viable alternative.
C-H Activation: Direct C-H activation strategies would allow for the direct functionalization of the pyridine ring in this compound without the need for pre-installed leaving groups. This approach is highly atom-economical and can provide access to novel derivatives that are difficult to synthesize by traditional methods. The development of new catalysts and methodologies in this area holds significant promise for the future exploration of the chemical space around this scaffold.
The introduction of a hydrazino group can also influence the regioselectivity of these reactions by acting as a directing group. The exploration of such metal-catalyzed transformations is a promising avenue for the further diversification of this compound derivatives.
Role As a Building Block in Advanced Organic Synthesis
Construction of Complex Polyheterocyclic Architectures
The dual functionality of ethyl 2-(hydrazino)isonicotinate makes it an exceptional starting material for the synthesis of a wide array of polyheterocyclic systems. The hydrazine (B178648) group readily participates in condensation and cyclization reactions with various electrophiles, leading to the formation of five- and six-membered heterocyclic rings.
Hydrazides are well-established, versatile starting materials for constructing numerous functionalized heterocycles. nih.gov For instance, the reaction of isonicotinic acid hydrazide, the parent compound of this compound, with different reagents can yield a variety of heterocyclic structures. These include pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. nih.gov The reaction with cyclic anhydrides like succinic or phthalic anhydride (B1165640) leads to the formation of dicarboxylic acid isonicotinoylhydrazides, which can be further cyclized into cyclic imides. buketov.edu.kz This reactivity is fundamental to its application in building complex molecular frameworks.
| Starting Material(s) | Resulting Heterocycle | General Conditions |
| Hydrazide + Dicarbonyl Compound | Pyrazole (B372694) | Acid or base catalysis |
| Hydrazide + Carbon Disulfide | 1,3,4-Oxadiazole-2-thione | Base, reflux |
| Hydrazide + Isothiocyanate | 1,2,4-Triazole-3-thione | Cyclization of thiosemicarbazide (B42300) intermediate |
| Thiosemicarbazide Intermediate | 1,3,4-Thiadiazole | Acid-catalyzed cyclization |
| Hydrazide + Cyclic Anhydride | Cyclic Imide | Heating, cyclodehydration |
Strategic Integration into Diverse Molecular Scaffolds for Chemical Libraries
The concept of combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules, is a cornerstone of modern drug discovery and materials science. escholarship.org this compound and its parent hydrazide are ideal scaffolds for generating such chemical libraries due to the reliable and high-yielding nature of hydrazone formation.
By reacting isonicotinic acid hydrazide with a diverse panel of aromatic aldehydes, researchers have synthesized large libraries of new hydrazide-hydrazone derivatives. nih.govresearchgate.net This straightforward condensation reaction allows for the systematic variation of substituents on the aromatic ring, enabling the exploration of a vast chemical space. nih.gov The generation of these libraries is crucial for screening and identifying compounds with desired biological activities or material properties. The synthesis of a "new series of antituberculosis agents" exemplifies this approach, where different aryl groups were introduced to create a library for activity testing. nih.gov
Synthesis of Precursors for Pharmaceutical Intermediates and Lead Compounds
The pyridine (B92270) ring is a common feature in many important pharmaceuticals, and the isonicotinic acid hydrazide framework is particularly significant. wikipedia.orgnih.gov Isoniazid (B1672263), which is isonicotinic acid hydrazide itself, is a frontline antibiotic for the treatment of tuberculosis. wikipedia.org Derivatives built upon this core structure are actively explored for new therapeutic agents.
The hydrazone linkage is a key pharmacophore, and compounds derived from isonicotinic acid hydrazide have shown a wide range of biological activities. nih.gov
Antitubercular Agents: Numerous studies have focused on creating new derivatives of isoniazid to combat drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.gov By modifying the core structure, for example by creating N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides, new compounds with potent activity against both sensitive and resistant bacterial strains have been identified. nih.gov
Antimicrobial and Antifungal Activity: Libraries of isonicotinic acid hydrazones have been screened against various Gram-positive and Gram-negative bacteria, as well as fungal strains, with some derivatives showing more potency than existing chemotherapeutic agents. nih.gov
Anticancer and Cytotoxic Potential: Novel isonicotinic hydrazone derivatives have been synthesized and evaluated for their cytotoxic activity, showing potential as candidates for antitumorigenic therapy against various human cancer cell lines. nih.gov
| Compound/Series | Therapeutic Target/Application | Key Finding | Reference |
| Isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides | Mycobacterium tuberculosis | Superior activity against resistant strains compared to isoniazid. | nih.gov |
| Isonicotinic acid hydrazones | General antimicrobial | Some derivatives more potent than standard chemotherapeutics. | nih.gov |
| Hydrazone derivatives of vanillin (B372448) and salicyl aldehyde | Cytotoxicity (Anticancer) | Demonstrated appreciable cytotoxic activity against cancer cell lines. | nih.gov |
| Benzohydrazones and INH-acylhydrazones | Mycobacterium tuberculosis | Excellent inhibitory and bactericidal values against multidrug-resistant isolates. | nih.gov |
Application in the Design and Synthesis of Agrochemical and Dyestuff Intermediates
The pyridine moiety is a crucial component in the agrochemical industry, used extensively in the production of insecticides, fungicides, and herbicides. globenewswire.com The versatility and efficacy of pyridine derivatives support their use in developing more sustainable agricultural practices. globenewswire.com While direct examples specifying this compound are less common in readily available literature, the isonicotinic acid scaffold is a known precursor in this sector.
Similarly, in the dyestuff industry, pyridine derivatives are used as intermediates in the synthesis of a variety of dyes, including azo dyes and reactive polymethine dyes. google.comrsc.org The electron-deficient nature of the pyridine ring can be exploited to create chromophores with specific colors and properties. rsc.org Azo dyes containing pyridine scaffolds have been synthesized and are noted for their diverse applications. nih.govgoogle.com The synthesis often involves a diazotization reaction followed by coupling with a pyridine-containing component. rsc.org
Development of Materials with Specific Optical or Electronic Properties
The development of new organic materials with tailored optical or electronic properties is a rapidly advancing field. Compounds with extended π-conjugated systems often exhibit interesting photophysical behaviors, such as fluorescence, making them suitable for applications like Organic Light-Emitting Diodes (OLEDs) and sensors. nih.gov
The pyridine ring, being an electron-accepting group, is a valuable component in donor-acceptor type fluorescent dyes. nih.gov The combination of a pyridine unit with an electron-donating group can lead to materials with strong absorption and emission characteristics. For example, pyridine-carbazole derivatives have been synthesized and shown to have tunable photophysical properties based on the substitution pattern on the pyridine ring. nih.gov Isonicotinic acid hydrazide has also been used to functionalize silver nanoparticles, creating sensors capable of detecting heavy metal ions like Hg²⁺ through changes in absorbance and emission. researchgate.net Furthermore, electron-rich pyridines are being explored for their unique ligand properties in coordination chemistry, which can be applied to catalysis and the development of responsive materials. rsc.org
Theoretical and Computational Chemistry Investigations of Ethyl 2 Hydrazino Isonicotinate and Its Derivatives
Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Stability
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the fundamental properties of ethyl 2-(hydrazino)isonicotinate and its derivatives. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G** or 6-311+G(d,p), are used to determine optimized molecular geometries, electronic structures, and the relative stability of different conformations. epstem.netepstem.nettandfonline.com
Studies on related isonicotinic acid hydrazide derivatives have shown that these molecules can exist in different isomeric forms, such as s-cis and s-trans isomers. DFT calculations have been instrumental in confirming the more stable isomer, which is often stabilized by intramolecular hydrogen bonding. tandfonline.com For instance, in N'-isonicotinoyl arylaldehyde hydrazones, the s-cis isomer's stability was confirmed by comparing calculated and observed vibrational frequencies of the azomethine group. tandfonline.com
Electronic parameters derived from DFT studies, including dipole moments and atomic charges (often calculated using Natural Bond Orbital analysis), provide a detailed picture of the electron distribution within the molecule. epstem.netepstem.net These calculations reveal that the stability of these systems is often influenced by a combination of inductive and mesomeric effects. epstem.net The presence of electron-donating or withdrawing groups can significantly alter the electronic properties and, consequently, the stability and reactivity of the molecule.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and localization of these orbitals are crucial in determining how a molecule will interact with other reagents.
For derivatives of this compound, FMO analysis helps in understanding their chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. epstem.net
In the context of designing new compounds, FMO analysis can predict how modifications to the molecular structure will affect its reactivity. For example, the introduction of different substituents can raise or lower the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity for specific applications. This predictive power is invaluable in the rational design of new derivatives with enhanced biological or chemical properties. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which are crucial for understanding its intermolecular interactions and reactivity. researchgate.net
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and represent sites for nucleophilic attack. researchgate.netresearchgate.net For derivatives of this compound, MEP maps can pinpoint the atoms or functional groups that are most likely to participate in chemical reactions or form hydrogen bonds. researchgate.net
For example, in hydrazone derivatives, the nitrogen and oxygen atoms of the hydrazide moiety are often identified as regions of high negative potential, making them key sites for interaction with biological targets or for coordination with metal ions. epstem.netresearchgate.net This information is critical for understanding the mechanisms of action of these compounds and for designing new molecules with improved binding affinities to specific receptors or enzymes.
Computational Mechanistic Studies of Reactions Involving the Hydrazinoisonicotinate Framework
Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions. For reactions involving the hydrazinoisonicotinate framework, computational studies can map out the entire reaction pathway, identifying transition states and intermediates. This allows for a deeper understanding of the reaction kinetics and thermodynamics. nih.govrsc.org
For instance, the reaction of hydrazine (B178648) hydrate (B1144303) with related ester compounds has been studied computationally to propose a plausible mechanism. Such studies can explain the observed product distribution and the required stoichiometry of the reactants. mdpi.com In the synthesis of heterocyclic compounds from isonicotinic acid hydrazide, computational methods can be used to investigate the cyclization steps and the influence of different reagents and reaction conditions. tandfonline.com
These mechanistic studies, often performed using DFT methods, can calculate the energy barriers for different reaction steps, helping to determine the rate-determining step and predict the feasibility of a proposed reaction pathway. rsc.orgmdpi.com This knowledge is essential for optimizing reaction conditions to improve yields and selectivity in the synthesis of new hydrazinoisonicotinate derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives (focus on methodology and chemical descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.netresearchgate.net
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors are numerical representations of various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov Examples of descriptors include molecular weight, logP (a measure of lipophilicity), and various topological and quantum chemical parameters. nih.govresearchgate.net
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is then validated using both internal and external validation techniques to ensure its robustness and reliability. scielo.org.mx
For this compound derivatives, QSAR models can be developed to predict their activity against various targets. By analyzing the contribution of different descriptors to the activity, QSAR studies can provide valuable insights into the key structural features required for high potency. This information can then be used to guide the design of novel derivatives with improved biological activity before their actual synthesis and testing, thereby saving time and resources in the drug discovery process. nih.govnih.gov
Future Directions and Emerging Research Avenues for Pyridine Hydrazino Carboxylates
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry is increasingly focused on developing synthetic methods that are both efficient and environmentally responsible. For pyridine (B92270) hydrazino-carboxylates, future research will prioritize the development of greener synthetic pathways. This includes the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.
One promising approach is the exploration of catalytic methods that avoid the use of stoichiometric and often toxic reagents. For instance, recent advancements have demonstrated the synthesis of hydrazone derivatives using magnesium oxide nanoparticles as a recyclable, heterogeneous catalyst under solvent-free conditions, which represents a cleaner alternative to traditional methods. researchgate.net Additionally, the direct synthesis of hydrazine (B178648) derivatives from nitrogen molecules and unsaturated carbonyl compounds using a polymetallic titanium hydride compound under mild conditions presents a significant step towards sustainable chemistry. riken.jp The use of hydrazine hydrate (B1144303) as a reducing agent is also being explored due to its cost-effectiveness and the generation of harmless byproducts like nitrogen, hydrogen, and water. nih.gov
Furthermore, research into hydrazine-free synthesis platforms, such as the photoredox-catalyzed synthesis of azines from oxime esters, offers a novel and greener route that avoids the handling of hydrazine, a substance with known hazards. rsc.org The development of transition-metal-catalyst-free reactions in aqueous environments at room temperature for the synthesis of acyl hydrazides from activated amides and hydrazine is another significant stride in sustainable chemistry. organic-chemistry.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Hydrazine Derivatives
| Feature | Traditional Synthesis | Emerging Green Synthesis |
| Catalyst | Often requires stoichiometric, hazardous reagents. | Utilizes recyclable, heterogeneous catalysts (e.g., MgO nanoparticles) or avoids catalysts altogether. researchgate.net |
| Solvents | Frequently employs volatile and toxic organic solvents. | Moves towards solvent-free conditions or the use of benign solvents like water. researchgate.netorganic-chemistry.org |
| Starting Materials | Relies on conventional, sometimes hazardous, starting materials. | Explores the use of abundant and non-toxic starting materials like molecular nitrogen. riken.jp |
| Byproducts | Can generate significant amounts of hazardous waste. | Aims for the formation of harmless byproducts such as water and nitrogen. nih.gov |
| Energy Consumption | May require high temperatures and pressures. | Focuses on reactions at ambient temperature and pressure. organic-chemistry.org |
Exploration of Asymmetric Synthesis and Stereoselective Transformations
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the asymmetric synthesis of pyridine hydrazino-carboxylates is a critical area of future research. This will enable the production of enantiomerically pure compounds, which is essential for the development of new therapeutic agents and other specialized applications.
Future work will likely focus on the design and application of novel chiral catalysts and auxiliaries to control the stereochemical outcome of reactions involving pyridine hydrazino-carboxylates. This includes the use of chiral ligands, such as pyridine-oxazolines, in asymmetric catalysis to facilitate a wide range of transformations. researchgate.net The modular organocatalytic Mannich/Wittig/cycloisomerization sequence to produce chiral 1,2-dihydropyridines is a prime example of a flexible strategy for accessing enantiomerically enriched pyridine derivatives. nih.gov Furthermore, the synthesis of chiral macrocyclic and linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride highlights the potential for creating complex chiral architectures. nih.govnih.gov The preparation of enantiopure 2-(hydroxyalkyl)pyridine derivatives from the chiral pool is another established strategy that will continue to be refined. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The integration of the synthesis of pyridine hydrazino-carboxylates into continuous flow systems is a significant emerging trend. This approach is particularly beneficial when dealing with potentially hazardous reagents like hydrazine, as it minimizes the amount of reactive material present at any given time.
Recent studies have demonstrated the successful application of continuous flow technology for the synthesis of hydrazine derivatives, showcasing its potential for large-scale production and late-stage functionalization. rsc.orgbohrium.comrsc.org For example, a mild and rapid palladium-catalyzed cross-coupling reaction with hydrazine has been developed in a continuous flow system for the synthesis of arylhydrazines. mit.edu The development of a continuous manufacturing process for acyl hydrazide formation guided by kinetic modeling further underscores the efficiency and safety benefits of this approach. digitellinc.com These advancements pave the way for the automated synthesis of libraries of pyridine hydrazino-carboxylate derivatives for high-throughput screening and drug discovery programs.
Table 2: Advantages of Flow Chemistry for the Synthesis of Hydrazine Derivatives
| Advantage | Description |
| Enhanced Safety | Minimizes the volume of hazardous reagents, such as hydrazine, handled at any one time, reducing the risk of accidents. mit.edu |
| Improved Scalability | Allows for seamless scaling from laboratory to industrial production without the need for significant process redevelopment. rsc.orgrsc.org |
| Precise Reaction Control | Enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. rsc.org |
| Increased Efficiency | Can significantly reduce reaction times and improve overall process efficiency. digitellinc.com |
| Automation Potential | Lends itself to automation, enabling the rapid synthesis of compound libraries for screening purposes. |
Discovery of Novel Reactivity Patterns and Unconventional Transformations
While the fundamental reactivity of pyridine hydrazino-carboxylates is relatively well-understood, there is still significant scope for discovering novel reaction pathways and unconventional transformations. Future research will likely explore the use of these compounds in new types of chemical reactions, expanding their synthetic utility.
This could involve investigating their behavior under various reaction conditions, such as photochemical or electrochemical activation, to unlock new reactivity. For example, the investigation of Cope-type hydroamination reactivity of hydrazine derivatives has led to new approaches for synthesizing polysubstituted hydrazides. rsc.org The reactivity of pyridinium-2-carboxylate betaines, which can be derived from pyridine carboxylates, has been shown to lead to a variety of novel products through thermal decarboxylation and reactions with various electrophiles. rsc.org Furthermore, the study of the reactivity of hydrazine derivatives with compounds like ethyl 2,2-dicyano-1-aryl(or alkyl)vinylcarbamate has led to the synthesis of new heterocyclic systems. researchgate.net The interaction of organic hydrazine derivatives with metal ions also presents an area for exploring new reactivity and applications. osti.gov
Advanced Material Science Applications of Derivatives
The unique structural features of pyridine hydrazino-carboxylates and their derivatives make them attractive building blocks for the creation of advanced materials. Their ability to coordinate with metal ions and participate in hydrogen bonding suggests potential applications in the development of functional polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.
Future research in this area will focus on designing and synthesizing derivatives with specific properties tailored for applications in areas such as catalysis, sensing, and energy storage. For instance, pyridine-2-carbohydrazide has been used to prepare a novel energetic copper perchlorate (B79767) complex, demonstrating its potential in the development of new energetic materials. rsc.org The use of 2-chloro-6-hydrazinopyridine (B1347180) in the production of specialty polymers and coatings highlights the versatility of these compounds in material science. The ability of pyridine-based ligands with hydrazine functions to form kinetically inert complexes with lanthanides also suggests potential applications in areas like medical imaging. acs.org
Elucidation of Comprehensive Structure-Reactivity Relationships within Broader Chemical Space
To fully unlock the potential of pyridine hydrazino-carboxylates, a deeper understanding of the relationship between their molecular structure and their chemical reactivity is required. Future research will employ a combination of experimental and computational methods to elucidate these structure-reactivity relationships within a broader chemical space.
This will involve the synthesis and characterization of a wide range of derivatives with systematic variations in their substitution patterns. Computational studies, such as Density Functional Theory (DFT) calculations, will be used to model reaction mechanisms and predict reactivity. organic-chemistry.org Quantitative Structure-Activity Relationship (QSAR) studies will also be employed to correlate structural features with observed biological or chemical activity, as has been done for novel pyridine and quinolone hydrazone derivatives. nih.gov This comprehensive approach will provide a predictive framework for the rational design of new pyridine hydrazino-carboxylate derivatives with desired properties. A deeper understanding of the nucleophilic reactivities of hydrazines will also contribute to this endeavor. acs.org
Q & A
Q. How should researchers present spectral data for this compound to ensure reproducibility?
- Methodological Answer : Include raw spectral files (e.g., JCAMP-DX for NMR, mzML for MS) in supplementary materials. Tabulate key peaks (e.g., ¹H NMR: δ 8.5 ppm for pyridine-H, δ 4.3 ppm for ethyl-OCH₂) with multiplicity and coupling constants. Annotate chromatograms with retention times and purity percentages .
Q. What validation steps ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Publish detailed reaction schemes with molar ratios, purification thresholds (e.g., Rf values), and characterization benchmarks (e.g., melting point ranges). Independent replication by a second lab using the same commercial reagents (e.g., Sigma-Aldrich) validates procedural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
